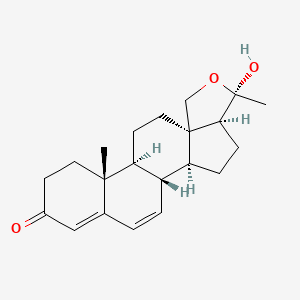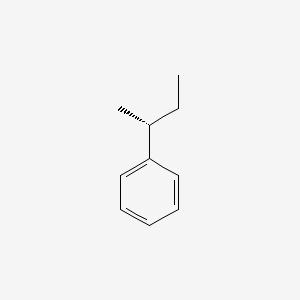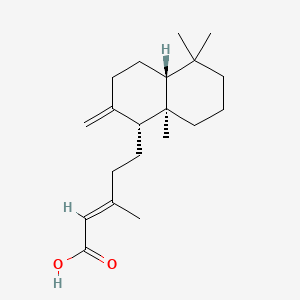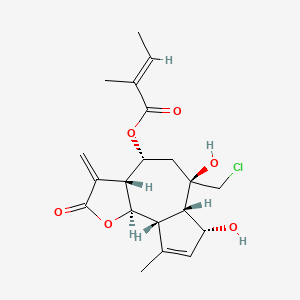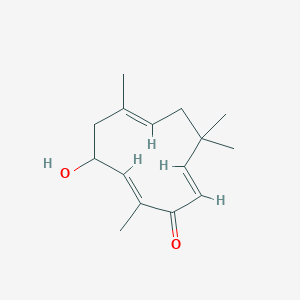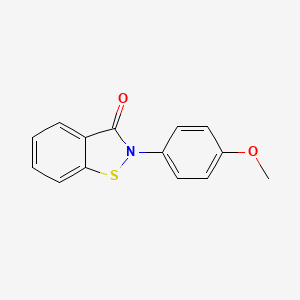
2-(4-Methoxyphenyl)-1,2-benzothiazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-1,2-benzothiazol-3-one is a member of benzothiazoles.
Aplicaciones Científicas De Investigación
Fluorescent Probe Sensing Applications
2-(4-Methoxyphenyl)-1,2-benzothiazol-3-one and its analogues have been utilized in the development of fluorescent probes for sensing pH and metal cations. A study by Tanaka et al. (2001) demonstrated that these compounds show significant fluorescence enhancement under basic conditions and are sensitive to changes in pH, particularly around pH 7-8.
Biological Activity and Antitumor Properties
This compound has shown potential in the realm of cancer research. For instance, Cuevas-Hernández et al. (2017) reported that a related compound, 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole, displayed activity against HeLa cells, a type of cervical cancer cell line. This activity is linked to its ability to interleave into DNA and affect cellular viability (Cuevas-Hernández et al., 2017).
Proton Transfer and Photophysical Properties
The proton transfer reactions and photophysical properties of benzothiazole derivatives, including those substituted with methoxyphenyl groups, have been extensively studied. For instance, Dey and Dogra (1992) investigated the absorption and fluorescence spectral properties of these molecules, revealing complex photophysical behaviors and prototropic reactions in different states (Dey & Dogra, 1992).
Molecular Structure and Synthesis
The molecular structure and synthesis of benzothiazole derivatives have been a subject of study to understand their stability and potential as bioactive compounds. For example, Yates et al. (1991) conducted a study focusing on the synthesis and crystal structure of similar compounds, providing insights into their stability and potential biological interactions (Yates et al., 1991).
Potential for Drug Development
There is ongoing research into the development of drugs based on benzothiazole compounds for their antitumor properties. Bradshaw et al. (2002) explored amino acid prodrugs of novel antitumor benzothiazoles, demonstrating their potential in treating certain types of cancer (Bradshaw et al., 2002).
Ratiometric Fluorescent Probes for Enzyme Activity
These compounds have also been used to develop fluorescent probes for monitoring enzyme activity, as demonstrated by Liu et al. (2014), who developed a probe for monitoring human carboxylesterase 1 activity (Liu et al., 2014).
Aggregation-Induced Emission Enhancement
Qian et al. (2007) explored the aggregation-induced emission enhancement (AIEE) properties of benzothiazole-based compounds, revealing their potential in advanced fluorescence applications (Qian et al., 2007).
pH Sensing and Biological Applications
Li et al. (2018) designed a benzothiazole-based AIEgen, demonstrating its application in physiological pH sensing and potential for detecting pH fluctuations in biosamples (Li et al., 2018).
Propiedades
Nombre del producto |
2-(4-Methoxyphenyl)-1,2-benzothiazol-3-one |
|---|---|
Fórmula molecular |
C14H11NO2S |
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C14H11NO2S/c1-17-11-8-6-10(7-9-11)15-14(16)12-4-2-3-5-13(12)18-15/h2-9H,1H3 |
Clave InChI |
ADVCMQZATPXDMZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3S2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(2Z,4Z,6E)-3-methylnona-2,4,6,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one](/img/structure/B1251012.png)
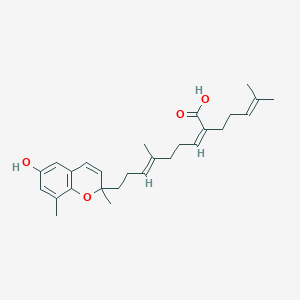
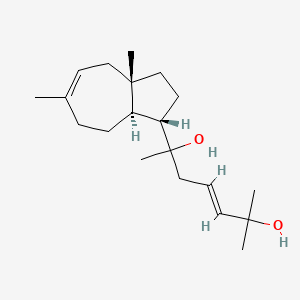
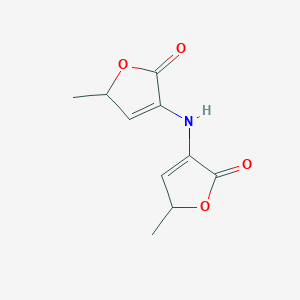
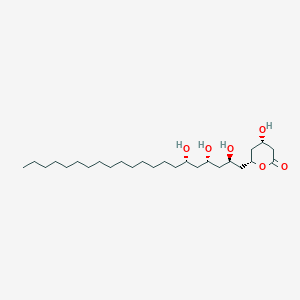
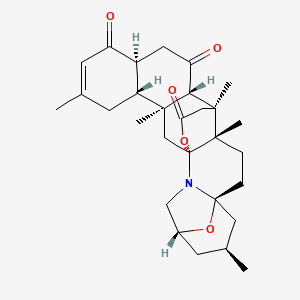
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1251024.png)
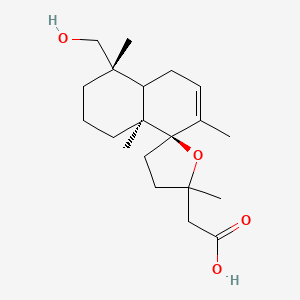
![(E)-3-[(6R,6aS)-4,6-dimethoxy-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]-N,N-dimethylprop-2-enamide](/img/structure/B1251027.png)
